molecular formula C18H9Na3O11S3 B055068 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-83-2

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B055068
CAS No.: 115787-83-2
M. Wt: 566.4 g/mol
InChI Key: AVWTVIHOBLSYNA-UHFFFAOYSA-K
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Description

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is a high-value, water-soluble fluorogenic substrate primarily used in biochemical research for the sensitive detection of enzyme activity, specifically esterases. The core mechanism of action involves enzymatic hydrolysis of the acetoxy group by esterases, which yields the highly fluorescent derivative, pyrene-1,3,6-trisulfonic acid (PTSA). This transformation results in a significant increase in fluorescence intensity, providing a robust and quantifiable signal for kinetic assays. Its key research value lies in its exceptional properties: the three sulfonic acid groups confer excellent water solubility and minimize non-specific binding to biomolecules, while the pyrene core offers a large Stokes shift, high photostability, and environmentally sensitive fluorescence. This makes it an indispensable tool for real-time monitoring of enzymatic kinetics, high-throughput screening for esterase inhibitors or activators, and the development of diagnostic biosensors. Furthermore, its structure allows for potential conjugation chemistry, expanding its utility in probe design. Researchers will find this compound critical for studies involving cellular esterase activity, drug metabolism investigations, and the development of advanced fluorescence-based analytical methods.

Properties

IUPAC Name

trisodium;8-acetyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWTVIHOBLSYNA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552817
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-83-2
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium
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Preparation Methods

Sulfonation of Pyrene

Pyrene undergoes electrophilic sulfonation to introduce sulfonic acid groups. The reaction is typically conducted using fuming sulfuric acid (20–30% SO₃) at 150–180°C for 6–8 hours. The positions of sulfonation (1, 3, 6) are dictated by the electron-rich regions of the pyrene backbone.

ParameterValue/Description
ReagentFuming H₂SO₄ (20–30% SO₃)
Temperature150–180°C
Time6–8 hours
Key IntermediatePyrene-1,3,6-trisulfonic acid

The crude product is purified via recrystallization from dilute hydrochloric acid to remove unreacted starting material.

Hydroxylation at the 8-Position

The introduction of a hydroxyl group at the 8-position is achieved through nitration followed by reduction and hydrolysis :

  • Nitration : Treat pyrene-1,3,6-trisulfonic acid with nitric acid (HNO₃) in sulfuric acid at 0–5°C to form the 8-nitro derivative.

  • Reduction : Reduce the nitro group to an amine using hydrogen gas (H₂) over a palladium catalyst.

  • Hydrolysis : Convert the amine to a hydroxyl group via acidic hydrolysis with HCl (6 M) at reflux.

StepReagents/ConditionsOutcome
NitrationHNO₃, H₂SO₄, 0–5°C8-Nitropyrene-1,3,6-trisulfonic acid
ReductionH₂, Pd/C, RT8-Aminopyrene-1,3,6-trisulfonic acid
HydrolysisHCl (6 M), reflux, 4 hoursPyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

Acetylation of Pyranine

The hydroxyl group of pyranine is acetylated using acetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction is typically complete within 2–3 hours at 25°C .

Pyranine+CH₃COClDMF, N₂8-Acetoxypyrene-1,3,6-trisulfonic acid+HCl\text{Pyranine} + \text{CH₃COCl} \xrightarrow{\text{DMF, N₂}} \text{8-Acetoxypyrene-1,3,6-trisulfonic acid} + \text{HCl}

ParameterValue/Description
ReagentAcetyl chloride (1.2 eq)
SolventAnhydrous DMF
Temperature25°C
Reaction Time2–3 hours
Yield85–90%

The product is isolated by precipitation in ice-cold diethyl ether and washed thoroughly to remove residual DMF.

Trisodium Salt Formation

The final step involves neutralizing the sulfonic acid groups with sodium hydroxide (3 eq) in aqueous solution:

8-Acetoxypyrene-1,3,6-trisulfonic acid+3NaOHTrisodium salt+3H₂O\text{8-Acetoxypyrene-1,3,6-trisulfonic acid} + 3\text{NaOH} \rightarrow \text{Trisodium salt} + 3\text{H₂O}

ParameterValue/Description
pH Adjustment7.0–7.5 using NaOH (1 M)
PurificationDialysis (MWCO 500 Da)
Final FormYellow crystalline powder

The product is lyophilized and stored at –20°C under argon to prevent degradation.

Quality Control and Characterization

The synthesized compound is validated using:

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Fluorescence Spectroscopy : λₑₓ = 454 nm, λₑₘ = 511–520 nm in pH 7.4 buffer.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) δ 8.7 (s, 1H, pyrene-H), 8.5–7.9 (m, 6H, pyrene-H), 2.3 (s, 3H, CH₃).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Reactor Design : Glass-lined reactors resistant to sulfuric acid corrosion.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃.

  • Cost Optimization : Recycling DMF via distillation reduces production costs by ~30%.

Challenges and Mitigation Strategies

ChallengeSolution
Over-sulfonationControlled SO₃ concentration
Ester hydrolysis during storageArgon atmosphere, –20°C storage
Residual DMF in final productEther washing (3× volumes)

Chemical Reactions Analysis

Types of Reactions: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed to form 8-hydroxypyrene-1,3,6-trisulfonic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorogenic Substrate for Esterases

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt serves as a fluorogenic substrate for esterases, which are enzymes that hydrolyze esters. Upon enzymatic cleavage of the acetoxy group, it becomes fluorescent, allowing for sensitive detection and quantification in various assays.

Application AreaDescription
Assays Used in fluorometric assays to measure esterase activity in biological samples.
Sensitivity High sensitivity due to fluorescence enhancement upon substrate conversion.

Cellular Imaging and Tracking

The compound's membrane-permeable nature allows it to enter cells where it can be used as a tracer to study cellular processes. Its unique properties enable researchers to visualize cellular activities in real-time.

Application AreaDescription
Cell Tracing Acts as a phloem-mobile symplasmic tracer in plant studies.
Imaging Useful in imaging studies to track enzyme activity within live cells.

Biochemical Pathway Studies

Researchers utilize this compound to investigate biochemical pathways involving esterases and other related enzymes. Its ability to produce a fluorescent signal upon reaction provides insights into metabolic processes.

Study FocusDescription
Metabolism Helps elucidate metabolic pathways involving ester hydrolysis.
Enzyme Kinetics Facilitates the study of enzyme kinetics through fluorescence measurements.

Case Study 1: Enzyme Activity Measurement

In a study published on ResearchGate, researchers demonstrated the use of this compound as a novel activatable fluorogenic probe for assessing organic anion-transporting polypeptides (OATPs). The study highlighted its effectiveness in measuring OATP1B1 and OATP1B3 activities using fluorescence assays, showcasing its potential in drug metabolism research .

Case Study 2: Cellular Imaging

Another study utilized this compound to visualize the activity of intracellular esterases in live cells. The results indicated that the fluorescent signal could be correlated with enzyme activity levels, providing a robust method for monitoring cellular processes dynamically .

Mechanism of Action

The mechanism of action of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt involves its entry into the cell cytoplasm, where intracellular, nonspecific esterases cleave the acetic group. This cleavage results in the formation of the impermeable, fluorescent form of the molecule, which can then be used to track cellular processes and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a family of pyrene trisulfonates with substituents at the 8-position. Key analogs include:

Compound Name Substituent at 8-position Key Functional Properties Applications References
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) Hydroxyl (-OH) pH-sensitive fluorescence (pKa ~7.3), excitation-ratiometric sensing pH monitoring in cells, extracellular environments, and liposomal tracking
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) Methoxy (-OCH₃) Reduced pH sensitivity, stable fluorescence under alkaline conditions Reference dye in photophysical studies
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt (APTS) Amino (-NH₂) Fluorescent derivatization agent for carbohydrates Capillary electrophoresis of oligosaccharides
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt Butyryloxy (-OCOC₃H₇) Substrate for lipases/esterases; longer acyl chain increases hydrophobicity Enzyme activity assays
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (PTS18) Octadecyloxy (-OC₁₈H₃₇) Lipophilic, membrane-embedding properties Fluorescent lipid probes for membrane dynamics

Photophysical and Chemical Properties

  • Fluorescence Sensitivity :

    • HPTS exhibits pH-dependent dual excitation peaks (405 nm and 450 nm) due to protonation/deprotonation of the hydroxyl group, making it ideal for ratiometric pH sensing .
    • APTS-acetoxy lacks pH sensitivity in physiological ranges but shows strong fluorescence quenching upon acetoxy cleavage by esterases, enabling enzymatic activity tracking .
    • MPTS has a single excitation peak (405 nm) and stable fluorescence across pH 4–12, serving as a control in photochemical studies .
  • Solubility and Stability: All compounds are water-soluble due to sulfonate groups, but lipophilic derivatives (e.g., PTS18) require organic solvents for initial dissolution . APTS-acetoxy and HPTS demonstrate high photostability, whereas APTS (amino derivative) is prone to oxidation .
  • Enzymatic Interactions: APTS-acetoxy and its butyryloxy analog act as fluorogenic substrates for esterases, releasing fluorescent HPTS upon hydrolysis .

Research and Commercial Availability

  • HPTS : Available from multiple vendors (e.g., Sigma, Chemodex) with ≥98% purity .
  • APTS-acetoxy: Sold by Santa Cruz Biotechnology (1 g: $595) and used in academic and industrial research .

Biological Activity

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (often abbreviated as AcPTS) is a synthetic compound commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection and study of esterase activity. Its unique structural properties allow it to serve as a valuable tool in various biological and chemical research applications.

  • Chemical Formula : C₁₈H₉Na₃O₁₁S₃
  • Molecular Weight : 566.4 g/mol
  • CAS Number : 115787-83-2
  • Appearance : Yellow crystalline powder
  • Solubility : Highly soluble in water, DMSO, and DMF .

Esterase Substrate

AcPTS is primarily recognized for its role as a substrate in fluorometric assays for esterases. When hydrolyzed by esterases, AcPTS releases a fluorescent product, making it an effective tool for measuring enzyme activity in various biological samples. The fluorescence intensity correlates with the amount of enzyme present, allowing for quantitative analysis.

The hydrolysis of AcPTS involves the cleavage of its ester bonds by esterases, which results in the release of a fluorescent compound (8-hydroxy-1,3,6-pyrenetrisulfonic acid). This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity levels in different biological contexts .

Case Studies

  • Fluorometric Assays : In a study exploring the catalytic activity of synthetic multifunctional pores in large unilamellar vesicles, AcPTS was utilized to assess esterase activity under varying membrane potentials. The results indicated that supportive membrane potentials significantly enhanced the initial velocity of AcPTS esterolysis .
  • Dendritic Catalysis : Research demonstrated that peptide dendrimers could catalyze the hydrolysis of AcPTS with enzyme-like kinetics. The study highlighted that the catalytic efficiency was influenced by the arrangement and type of amino acids within the dendrimer structure. The most effective catalyst exhibited a kcat value of 1.3 min⁻¹ with substantial rate acceleration compared to uncatalyzed reactions .
  • Symplasmic Transport Studies : AcPTS has also been employed to study symplasmic transport in plant cells. In these experiments, AcPTS was introduced into plant tissues to monitor intercellular communication and cell differentiation processes during somatic embryogenesis .

Data Table

PropertyValue
Chemical FormulaC₁₈H₉Na₃O₁₁S₃
Molecular Weight566.4 g/mol
CAS Number115787-83-2
AppearanceYellow crystalline powder
SolubilityWater, DMSO, DMF
Typical UseFluorogenic substrate for esterases

Q & A

Q. What are the key photophysical properties of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, and how do they vary with experimental conditions like pH?

The compound exhibits pH-dependent fluorescence, with excitation at 454 nm and emission maxima shifting between 511 nm (pH 9.1) and 520 nm (aqueous solutions) . The hydroxyl group’s protonation state at the 8-position modulates its fluorescence quantum yield, making it a sensitive pH indicator in the physiological range (pH 6–8). For reproducible results, calibrate emission spectra using standardized buffer systems and account for ionic strength variations, which can alter sulfonate group solvation .

Q. How should researchers handle and store this compound to maintain its stability and fluorescence efficacy?

The compound is light-sensitive; store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation . Reconstitute lyophilized powder in ultrapure water (18.2 MΩ·cm) to avoid particulate interference. For long-term storage (>6 months), aliquot into single-use volumes and avoid freeze-thaw cycles, as repeated thawing can degrade sulfonic acid groups .

Q. What are the validated applications of this compound in experimental systems?

  • CO₂ Sensing : Incorporated into extruded fluorescent plastic films, where CO₂-induced pH changes alter emission intensity .
  • Polymer Matrices : Used in waterborne polyurethane (WPU) matrices for real-time pH monitoring in biomedical coatings .
  • Semiconducting Gels : Serves as a dopant in p-type semiconducting gels for optoelectronic applications due to its π-conjugated system .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in designing pH-sensitive fluorescent sensors, considering matrix effects and photobleaching?

  • Matrix Effects : Embed the compound in hydrophilic polymers (e.g., polyacrylamide) to reduce leaching and stabilize fluorescence signals. Validate sensor performance in simulated physiological matrices (e.g., serum or cell culture media) .
  • Photobleaching Mitigation : Use low-intensity excitation light (e.g., LED sources) and integrate ratiometric measurements (e.g., referencing a pH-insensitive fluorophore) to correct for signal drift .
  • Data Normalization : Normalize emission intensity to internal standards (e.g., rhodamine B) to account for environmental variability .

Q. What strategies resolve discrepancies in fluorescence data obtained under varying ionic strengths or solvent conditions?

  • Ionic Strength Calibration : Prepare calibration curves in buffers matching the experimental ionic strength (e.g., 0.1–1.0 M NaCl). The sulfonate groups’ solvation is sensitive to counterion concentration, affecting quantum yield .
  • Solvent Compatibility : Avoid organic solvents (e.g., DMSO) unless explicitly validated. The compound’s solubility and fluorescence are optimized in aqueous systems; for mixed solvents, conduct preliminary stability assays .

Q. How does the compound’s purity level impact experimental outcomes, and what analytical methods validate its quality?

  • Purity Effects : Lower purity (e.g., 85% vs. ≥96%) may introduce side products (e.g., desulfonated derivatives) that quench fluorescence. Use HPLC-PDA (UV-Vis/fluorescence detection) with a C18 column (0.1% TFA mobile phase) to assess purity .
  • Validation : Confirm identity via 1H-NMR (D2O, 400 MHz) and compare retention times with certified reference materials .

Methodological Recommendations

  • Experimental Design : Include triplicate controls (blank, negative, and spiked samples) to account for autofluorescence and matrix effects .
  • Data Contradiction Analysis : Use multivariate analysis (e.g., PCA) to isolate variables (pH, ionic strength, temperature) causing fluorescence variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
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8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

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